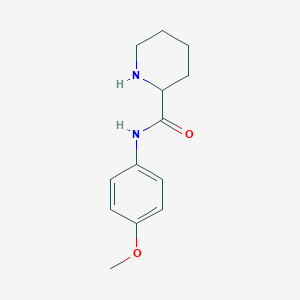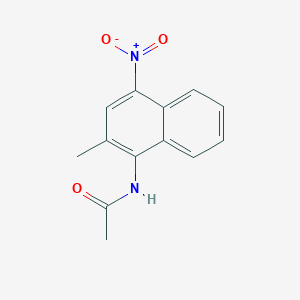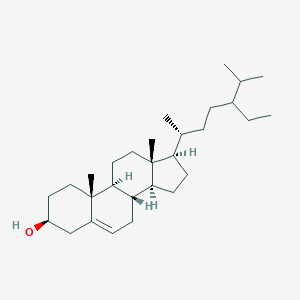
Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate, also known as ANQX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. ANQX belongs to the class of pyrrole derivatives, which are known for their diverse biological activities.
作用机制
Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate acts as a competitive antagonist of the AMPA receptor subtype, which is responsible for mediating fast excitatory neurotransmission in the brain. By blocking the activity of the AMPA receptor, this compound reduces the strength of synaptic transmission and plasticity, which can have significant effects on learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on synaptic plasticity and learning and memory processes. In animal studies, this compound has been shown to impair spatial learning and memory, as well as reduce the expression of synaptic plasticity markers in the hippocampus. This compound has also been shown to have potential therapeutic effects in the treatment of neurological disorders such as epilepsy and stroke.
实验室实验的优点和局限性
One of the main advantages of Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate is its potency and selectivity for the AMPA receptor subtype. This makes it a valuable tool for studying the role of the AMPA receptor in synaptic plasticity and learning and memory processes. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing in animal studies.
未来方向
There are several potential future directions for research on Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate. One area of interest is the role of the AMPA receptor in neurological disorders such as Alzheimer's disease and schizophrenia. This compound could be used as a tool to study the effects of AMPA receptor dysfunction in these disorders and to develop new therapeutic approaches. Another area of interest is the development of new analogs of this compound with improved potency and selectivity for the AMPA receptor subtype. These analogs could have potential applications in the development of new drugs for neurological disorders.
科学研究应用
Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in the field of neuroscience. It is a potent antagonist of the ionotropic glutamate receptor, which is involved in synaptic transmission and plasticity. This compound has been shown to selectively block the activity of the AMPA receptor subtype, which is important for learning and memory processes.
属性
| 187724-88-5 | |
分子式 |
C13H13N3O4 |
分子量 |
275.26 g/mol |
IUPAC 名称 |
ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H13N3O4/c1-2-20-13(17)10-7-11(15-12(10)14)8-3-5-9(6-4-8)16(18)19/h3-7,15H,2,14H2,1H3 |
InChI 键 |
HAXXOPWEDLHULE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N |
规范 SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N |
同义词 |
1H-Pyrrole-3-carboxylic acid, 2-aMino-5-(4-nitrophenyl)-, ethyl ester |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)










